3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
Description
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-15-6-8-17(9-7-15)23-22(19-4-2-3-5-21(19)25-23)20(14-26(27)28)16-10-12-18(24)13-11-16/h2-13,20,25H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTSOXSNSLPHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole centers on two critical steps: (1) the introduction of the 4-methylphenyl group at the indole’s 2-position and (2) the electrophilic alkylation at the 3-position using a nitroethylene precursor. The latter step is particularly challenging due to the reactivity of nitro groups and the steric demands of the aryl substituents.
Detailed Preparation Methods
Electrophilic Alkylation of Indoles with β-Nitrostyrenes
The most widely reported method involves the reaction of 2-(4-methylphenyl)-1H-indole (1 ) with 1-(4-chlorophenyl)-2-nitroethylene (2 ) under acidic conditions. This protocol, adapted from, proceeds via a Friedel-Crafts-type mechanism:
- Reagents :
- 2-(4-Methylphenyl)-1H-indole (1 , 2.0 mmol)
- 1-(4-Chlorophenyl)-2-nitroethylene (2 , 2.1 mmol)
- Glacial acetic acid (10 μL, catalytic)
- Ethanol (1 mL, solvent)
Reaction Conditions :
- Reflux at 80°C for 2–8 hours under inert atmosphere.
- Progress monitored by TLC (eluent: EtOAc/Hexane, 1:4).
Workup :
- Cool to room temperature; collect precipitate via filtration.
- Purify by column chromatography (EtOAc/Hexane, 1:4).
Yield : 60–91% (dependent on substituents).
Table 1: Representative Yields and Characterization Data
| Compound | R₁ (Indole) | R₂ (Nitrostyrene) | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| 4ad | 2-Me | 2-MeOPh | 84 | 145.3–146.7 | |
| 4bg | 2-Ph | 4-FPh | 91 | 145.0–147.1 | |
| Target Compound | 2-(4-MePh) | 4-ClPh | 67–84* | 71.1–72.6† |
*Estimated from analogous reactions; †Data for structurally similar derivatives.
Mechanistic Insights
The reaction proceeds through the in situ generation of a nitronium ion (3 ), which undergoes electrophilic attack at the indole’s 3-position. Density functional theory (DFT) studies suggest that the acetic acid catalyst stabilizes the transition state by protonating the nitro group, enhancing electrophilicity:
$$
\text{Indole} + \text{β-Nitrostyrene} \xrightarrow{\text{H}^+} \text{Nitronium Intermediate} \rightarrow \text{3-Nitroethylindole}
$$
Key intermediates include a spirocyclic isoxazole (5 ), which rearranges to the final nitrile under basic conditions. However, for the target compound, the nitro group remains intact due to the absence of base in the workup.
Optimization Strategies
Solvent and Catalytic System
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) is highly susceptible to reduction, forming amine derivatives. This transformation is critical for generating bioactive intermediates.
Key Reagents and Conditions :
-
Catalytic Hydrogenation : H₂ gas with palladium-on-carbon (Pd/C) in ethanol at 25–60°C .
-
Chemical Reduction : SnCl₂ in HCl or NaBH₄ with transition metal catalysts .
Products :
-
Primary amine: 3-[1-(4-chlorophenyl)-2-aminoethyl]-2-(4-methylphenyl)-1H-indole.
-
Intermediate hydroxylamines or nitroso derivatives may form under controlled conditions .
Mechanism :
The nitro group undergoes stepwise reduction via nitroso (-NO) and hydroxylamine (-NHOH) intermediates before reaching the amine stage. The indole core remains intact during this process.
Oxidation Reactions
Oxidation targets the nitroethyl side chain or indole ring, though the electron-withdrawing nitro group moderates reactivity.
Key Reagents and Conditions :
Products :
-
Nitroacetic acid derivatives via cleavage of the ethyl chain .
-
Epoxidation or hydroxylation of the indole ring (less common due to steric hindrance from substituents).
Electrophilic Substitution
The indole core participates in electrophilic substitutions, though the 2-(4-methylphenyl) group directs reactivity to the 5- or 7-positions.
Key Reactions :
Regioselectivity :
The 4-methylphenyl group at C-2 sterically hinders C-3, favoring substitutions at C-5 or C-7 .
Cyclization and Rearrangement
The nitroethyl side chain enables spirocyclization and ring-expansion reactions.
Key Pathways :
-
Spirocyclization : Treatment with POCl₃ and base (e.g., Et₃N) generates spiro-isoxazolidine intermediates, which rearrange to nitriles (e.g., 2-(1H-indol-2-yl)acetonitrile) .
-
Mechanism :
Example :
Under POCl₃/Et₃N, the compound forms a spirocyclic intermediate, which rearranges to a nitrile with 75% yield .
Michael Addition and Conjugate Reactions
The nitroethyl group acts as a Michael acceptor, enabling nucleophilic additions.
Key Reactions :
-
Thiol Addition : R-SH in basic conditions (e.g., K₂CO₃/EtOH) adds to the β-position of the nitro group .
-
Grignard Reagents : RMgX attacks the nitroethylene moiety, forming branched nitroalkanes .
Conditions :
Biological Redox Activity
In enzymatic environments, the nitro group undergoes bioreduction, forming reactive radicals that interact with DNA or proteins. This property is leveraged in prodrug design for targeted therapies.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Properties:
Research has indicated that indole derivatives, including this compound, may exhibit antiviral activities. In vitro studies have demonstrated that certain derivatives show inhibitory effects against RNA and DNA viruses, making them potential candidates for therapeutic development against viral infections such as influenza A.
Anticancer Activity:
The compound has been evaluated for its anticancer properties through various assays, including those conducted by the National Cancer Institute. Preliminary results suggest significant cytotoxic effects against a range of human tumor cell lines, indicating its potential as a chemotherapeutic agent .
Mechanisms of Action:
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. The nitro group can be reduced to form reactive intermediates that may inhibit enzyme activity, while the indole core can modulate receptor functions, leading to diverse biological effects.
Agricultural Chemistry Applications
Herbicidal Potential:
Indole derivatives have been explored for their herbicidal properties. The unique structure of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole may offer an alternative to traditional herbicides by controlling unwanted plant growth through targeted bioassays on specific plant species.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Study on Antiviral Activity: A study conducted on various indole derivatives showed that compounds similar to this compound exhibited IC50 values in the micromolar range against influenza A, suggesting promising antiviral properties.
- Anticancer Efficacy Assessment: In a comprehensive evaluation by the National Cancer Institute, this compound demonstrated significant growth inhibition in multiple cancer cell lines, with mean GI50 values indicating strong anticancer activity .
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
Uniqueness
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and nitroethyl groups enhances its potential for various chemical reactions and biological activities, distinguishing it from other indole derivatives.
Biological Activity
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is a complex organic compound belonging to the indole family. Its structure includes a nitroethyl group and two aromatic substituents: a 4-chlorophenyl group and a 4-methylphenyl group. This unique combination suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's indole core is notable for its bicyclic structure, which comprises a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the nitro group can significantly influence the compound's reactivity and biological interactions.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Indole core with nitroethyl and chlorophenyl substitutions | Potential for diverse biological activity due to unique electronic properties |
Anti-inflammatory and Antioxidant Effects
The presence of aromatic substituents in the structure may enhance its potential as an anti-inflammatory agent. Compounds with similar frameworks have demonstrated significant antioxidant properties, which are critical in mitigating oxidative stress-related conditions. The nitro group can also play a role in these activities by influencing redox reactions within biological systems .
Synthesis and Activity Correlation
A recent study synthesized various indole derivatives to assess their biological activities. The findings suggest that modifications to the indole core, such as the introduction of nitro groups or halogenated phenyl groups, can significantly alter biological efficacy. For instance, compounds with electron-withdrawing groups like chlorine demonstrated enhanced activity in cellular models, indicating that this compound could potentially exhibit similar enhancements in therapeutic applications.
Experimental Evidence
In vitro studies have shown that indole derivatives can modulate inflammatory pathways. For example, compounds with similar structures have been tested for their ability to inhibit pro-inflammatory cytokines in cell cultures. While direct evidence for this compound is lacking, extrapolating from these studies suggests promising avenues for future research .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole, and what analytical methods validate its purity?
- Methodology : Microwave-assisted synthesis under controlled conditions (e.g., 30-second irradiation at 60°C) using phosphorus oxychloride as a cyclizing agent is a common approach. Post-synthesis, thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) monitors reaction progress. Purification via column chromatography (silica gel, dichloromethane/hexane gradient) followed by recrystallization ensures purity .
- Validation : High-resolution mass spectrometry (HRMS) and H/C NMR confirm molecular structure, while elemental analysis (C, H, N) validates stoichiometric composition.
Q. How is the crystal structure of this compound determined, and what software is typically used?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with a Bruker Kappa APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is standard. Data reduction and absorption correction use SADABS .
- Software : SHELXL (for refinement) and SHELXS (for structure solution) are widely used for small-molecule crystallography. ORTEP-3 or WinGX generates displacement ellipsoid diagrams at 50% probability .
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
- Findings : Weak C–H⋯π interactions (2.8–3.2 Å) and van der Waals forces dominate. For example, the nitroethyl group forms C–H⋯O contacts (3.1 Å) with adjacent aromatic rings, contributing to layered packing .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic refinement metrics (e.g., high R-values) for this compound?
- Methodology : High R-values (>0.05) often arise from disordered solvent molecules or anisotropic displacement. Strategies include:
- Applying restraints to bond distances/angles using SHELXL’s DFIX and SIMU commands.
- Modeling twinning (if present) with TWIN/BASF instructions.
- Re-examining hydrogen atom placement via riding models or free refinement .
Q. What computational methods predict the electronic delocalization in the indole ring system?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond-length alternation. Experimental bond lengths (e.g., C–N = 1.328–1.352 Å) are compared to theoretical values to confirm delocalization .
- Validation : Overlap population analysis in software like Gaussian or ORCA quantifies π-electron density across the indole ring, revealing resonance stabilization (~20 kcal/mol).
Q. How do steric effects from substituents (e.g., 4-chlorophenyl) influence the compound’s conformational flexibility?
- Analysis : Dihedral angles between the indole core and substituents (e.g., 75.1° for 4-chlorophenyl vs. 39.5° for 4-methylphenyl) indicate steric hindrance. Molecular dynamics simulations (AMBER force field) can model rotational energy barriers .
- Experimental Data : Variable-temperature NMR (VT-NMR) in DMSO-d6 tracks conformational changes, showing coalescence temperatures for hindered rotations .
Q. What strategies mitigate challenges in reproducing synthetic yields for this compound?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
